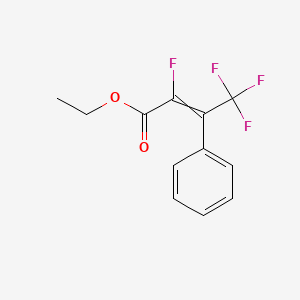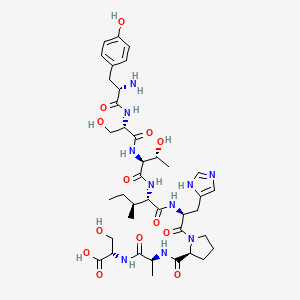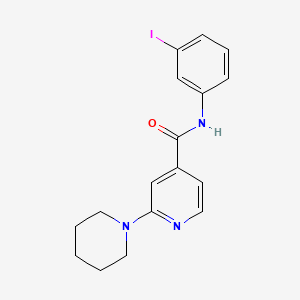
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group, a piperidinyl group, and a pyridine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.
Coupling with piperidine: The iodophenyl intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.
Formation of the pyridine carboxamide: The final step involves coupling the piperidinyl derivative with a pyridine carboxylic acid or its derivative under amide-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Bromophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- N-(3-Chlorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- N-(3-Fluorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
Uniqueness
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a useful handle for further chemical modifications.
Propriétés
Numéro CAS |
914397-33-4 |
|---|---|
Formule moléculaire |
C17H18IN3O |
Poids moléculaire |
407.25 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-2-piperidin-1-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H18IN3O/c18-14-5-4-6-15(12-14)20-17(22)13-7-8-19-16(11-13)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Clé InChI |
XZANQYOTMCAWLF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
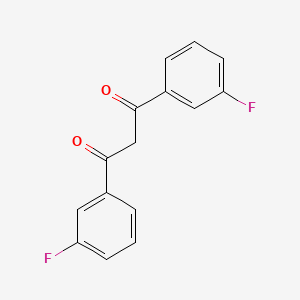
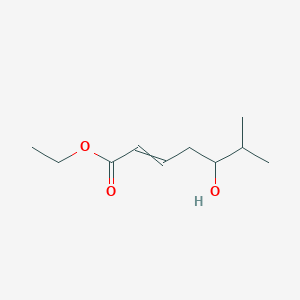
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)

![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
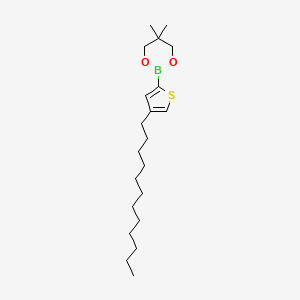
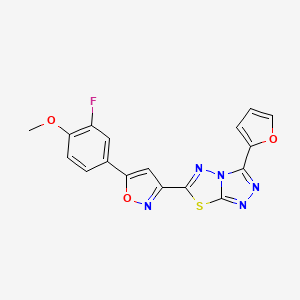
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
